molecular formula C24H20BrN3O3S B2700741 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide CAS No. 422287-29-4

4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide

Cat. No. B2700741
CAS RN: 422287-29-4
M. Wt: 510.41
InChI Key: DWVSSWUKDSFLPS-UHFFFAOYSA-N
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Description

4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide is a useful research compound. Its molecular formula is C24H20BrN3O3S and its molecular weight is 510.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives are synthesized through various chemical reactions, focusing on creating molecules with potential pharmacological activities. For instance, one study explored the synthesis and characterization of quinazoline derivatives, aiming to discover hybrid molecules with diuretic and antihypertensive agents. The research involved the synthesis of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives, evaluated for their diuretic, antihypertensive activity, and anti-diabetic potential in rats (Rahman et al., 2014). Another study focused on the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, with some compounds showing significant anticancer activity (Nowak et al., 2015).

Pharmacological Applications

The pharmacological applications of these compounds are varied, with studies investigating their potential in treating various conditions. For example, certain derivatives have been evaluated for antiviral activity against HIV, HSV, and vaccinia viruses, with one compound exhibiting distinct antiviral activity (Selvam et al., 2010). Additionally, some derivatives have been synthesized and investigated for their anti-inflammatory and analgesic properties, showing significant activity and providing a basis for further exploration as cyclooxygenase inhibitors (Abu‐Hashem et al., 2020).

Anticancer Activities

Compounds related to "4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide" have also shown promise in anticancer research. For instance, derivatives have been synthesized with the intention of targeting EGFR inhibitors, displaying enhanced antiproliferative activities against tumor cells, thus indicating potential as novel anti-cancer drugs (Zhang et al., 2021).

properties

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3O3S/c1-31-19-9-4-15(5-10-19)13-26-22(29)17-6-2-16(3-7-17)14-28-23(30)20-12-18(25)8-11-21(20)27-24(28)32/h2-12,20H,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTNUYKKVYTSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C(C=CC4=NC3=S)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide

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